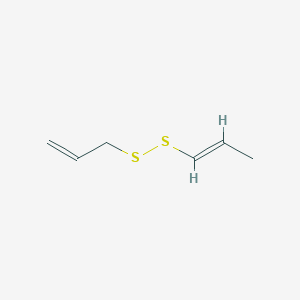

Allyl prop-1-enyl disulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33368-82-0 |

|---|---|

Molecular Formula |

C6H10S2 |

Molecular Weight |

146.3 g/mol |

IUPAC Name |

(E)-1-(prop-2-enyldisulfanyl)prop-1-ene |

InChI |

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ |

InChI Key |

KBXOGESWPIVMNJ-GQCTYLIASA-N |

Isomeric SMILES |

C/C=C/SSCC=C |

Canonical SMILES |

CC=CSSCC=C |

Origin of Product |

United States |

Occurrence and Natural Distribution of Allyl Prop 1 Enyl Disulfide

Detection and Quantification in Allium sativum (Garlic)

Table 1: Selected Volatile Sulfur Compounds in Allium sativum Oil (Steam Distillation)

| Compound | Relative Percentage (%) |

|---|---|

| Diallyl disulfide | 27.9 |

| Allyl methyl trisulfide | 17.7 |

| Diallyl trisulfide | 16.8 |

| Diallyl sulfide (B99878) | 9.5 |

| Allyl methyl disulfide | 8.3 |

| Allyl (E)-1-propenyl disulfide | 3.7 |

Data sourced from a study on the chemical composition of volatile oils. mdpi.com

Identification in Allium cepa (Common Onion)

The identification of allyl prop-1-enyl disulfide in the common onion (Allium cepa) is less consistently reported compared to other disulfides like dipropyl disulfide, which is often the most dominant sulfur compound in fresh onion. mdpi.com However, the enzymatic processes in onions are known to produce a complex mixture of volatile sulfur compounds, including various disulfides and trisulfides with methyl, propyl, and propenyl groups. nih.govscribd.com Some research has noted the presence of 1-allylsulfanyl-1-propanethiol as a newly identified sulfur compound in yellow onion juice, which points to the complex chemistry involving allyl and propenyl groups within the onion. researchgate.net While allyl propyl disulfide has been detected, the specific isomer this compound is not always a major reported constituent in the headspace of common onions. mdpi.comnih.gov

Distributional Profiles in Other Allium Species

Wild garlic (Allium ursinum) is a notable source of this compound. nih.govnih.gov Detailed chemical analyses of its essential oils have successfully identified both the (Z) and (E) isomers of this compound. nih.gov In studies comparing the volatile profiles of different parts of the plant, allyl (Z)-prop-1-enyl disulfide and allyl (E)-prop-1-enyl disulfide were detected, contributing to its distinct aroma, which is often described as a milder version of cultivated garlic. nih.govresearchgate.net The presence of these compounds is a key characteristic of the volatile profile of A. ursinum. nih.gov

Table 2: Identification of this compound Isomers in Allium ursinum

| Compound | Detected in Volatile Profile |

|---|---|

| Allyl (Z)-1-propenyl disulfide | Yes |

| Allyl (E)-1-propenyl disulfide | Yes |

Data compiled from studies on the volatile compounds in wild garlic. nih.govresearchgate.net

This compound has been identified in Chinese chive (Allium tuberosum). Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analyses of different varieties of Chinese chive have detected several disulfides, including allyl 1-(E)-propenyl disulfide. researchgate.netresearchgate.net This compound coexists with other sulfur compounds such as dimethyl disulfide, allyl methyl disulfide, and diallyl disulfide, collectively shaping the unique flavor of this culinary herb. researchgate.netnih.gov The relative abundance of these compounds can vary among different cultivars. mdpi.com

The concentration of this compound and other volatile sulfur compounds in Allium species is subject to significant variation due to genetic and environmental factors.

Varietal Differences: Studies on different varieties of Allium tuberosum have shown quantitative differences in their volatile sulfur compound profiles, including the levels of allyl 1-(E)-propenyl disulfide. researchgate.net Similarly, garlic oils from various geographical locations exhibit qualitative similarities but quantitative differences in their organosulfur compound concentrations. mdpi.com For example, a local Greek garlic variety was characterized by high abundances of compounds including cis-1-propenyl propyl disulfide and cis-1-propenyl methyl disulfide, highlighting the diversity even within a single species. researchgate.net

Environmental and Habitat Influences: The habitat where an Allium species grows can appreciably affect the proportions of its volatile constituents. Research on Allium victorialis, another type of wild garlic, demonstrated that the composition of volatile sulfides in the bulbs and stems varied in plants collected from different locations. pakbs.org Factors such as soil composition, climate, and altitude can influence the biosynthetic pathways that produce the precursor S-alk(en)yl-L-cysteine sulfoxides, thereby altering the final concentration of volatile compounds like this compound upon enzymatic reaction. pakbs.org Post-harvest processing methods, such as drying, can also significantly alter the volatile profile of the plant material. nih.govpreprints.org

Biosynthetic Pathways and Enzymatic Formation of Allyl Prop 1 Enyl Disulfide

Precursor Compounds: S-Alk(en)yl-L-Cysteine Sulfoxides in Allium spp.

The journey to allyl prop-1-enyl disulfide begins with a class of non-protein amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm of intact Allium cells. These odorless precursors are the foundation of the complex sulfur chemistry that defines this genus. The specific composition and concentration of these precursors vary among different Allium species, dictating their unique flavor profiles upon processing.

S-Allyl-L-cysteine sulfoxide (B87167), commonly known as alliin (B105686), is a primary precursor molecule in the formation of many of the characteristic sulfur compounds in garlic (Allium sativum). Alliin itself is odorless and is sequestered within the plant's cells, separate from the enzyme that acts upon it. When garlic cloves are crushed or cut, this separation is breached, initiating the rapid enzymatic conversion of alliin into reactive intermediates. The allyl group from alliin forms one part of the final this compound molecule.

In contrast to garlic, onion (Allium cepa) and Welsh onion (Allium fistulosum) predominantly contain S-trans-prop-1-enyl-L-cysteine sulfoxide, or isoalliin (B1237514). Isoalliin is the major sulfoxide in intact onion tissue and serves as the precursor to the propenyl moiety of this compound. Similar to alliin, isoalliin is stable and non-volatile until it comes into contact with the appropriate enzyme upon tissue damage. The presence and relative abundance of isoalliin are key factors in the distinct flavor chemistry of onions and related species.

Alliinase Activity and Hydrolysis of Sulfoxides

The pivotal enzyme in the formation of this compound is alliinase (EC 4.4.1.4). This enzyme is a pyridoxal-5'-phosphate (PLP)-dependent C–S lyase. In the intact plant, alliinase is localized in the vacuoles, physically separated from its substrates, the S-alk(en)yl-L-cysteine sulfoxides, which reside in the cytoplasm. This compartmentalization prevents premature reaction. When the plant tissue is damaged through cutting, crushing, or chewing, the vacuoles rupture, releasing alliinase into the cytoplasm where it comes into contact with alliin and isoalliin.

Alliinase then rapidly catalyzes the hydrolysis of these sulfoxides. This enzymatic reaction cleaves the carbon-sulfur bond, leading to the formation of highly reactive sulfenic acid intermediates, along with pyruvate (B1213749) and ammonia. Specifically, alliin is converted to allyl sulfenic acid, and isoalliin is converted to prop-1-enyl sulfenic acid.

Thiosulfinate Intermediates and Subsequent Rearrangements

The sulfenic acids produced by alliinase activity are highly unstable and immediately undergo spontaneous condensation reactions. Two molecules of the same or different sulfenic acids condense to form thiosulfinates. In the context of this compound formation, a molecule of allyl sulfenic acid (from alliin) and a molecule of prop-1-enyl sulfenic acid (from isoalliin) will condense to form the mixed thiosulfinate, S-allyl prop-1-enethiosulfinate.

These thiosulfinates are themselves transient and are responsible for the initial sharp aroma of freshly cut Allium species. They are prone to further non-enzymatic rearrangements and degradation, leading to a diverse array of more stable volatile sulfur compounds, including

Synthetic Methodologies and Chemical Transformations of Allyl Prop 1 Enyl Disulfide

Laboratory Synthesis Approaches for Allyl Prop-1-enyl Disulfide and Analogues

The laboratory synthesis of 1-alkenyl alkyl disulfides, such as this compound, can be achieved through several effective methods. One primary approach involves the reaction of 1-alkenethiolates with S-alkyl alkanethiosulfonates or alkyl thiocyanates. researchgate.net This method is known for producing excellent yields. researchgate.net

A common procedure involves the in-situ preparation of 1-alkenethiolates (like sodium 1-propenethiolate) by cleaving 1-alkenyl alkyl sulfides with an alkali metal (e.g., sodium) in liquid ammonia. researchgate.net The resulting thiolate is then reacted with a suitable sulfur-transfer agent to form the disulfide. For instance, reacting sodium 1-propenethiolate with S-propyl propanethiosulfonate yields propenyl propyl disulfide. researchgate.net Another method involves the oxidation of 1-alkenethiolate anions using iodine, which forms the corresponding di-(1-alkenyl) disulfides. researchgate.net

While effective, alternative methods such as using alkenylmagnesium halides (Grignard reagents) also lead to the formation of 1-alkenyl alkyl disulfides, though typically with more moderate yields. researchgate.net

Table 1: Key Laboratory Synthesis Reactions for this compound and Analogues

| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |

| 1-Alkenethiolate (R-CH=CH-SLi/Na) | S-Alkyl Alkanethiosulfonate (R'-S-SO2-R') | 1-Alkenyl Alkyl Disulfide | Excellent | researchgate.net |

| 1-Alkenethiolate (R-CH=CH-SLi/Na) | Alkyl Thiocyanate (R'-SCN) | 1-Alkenyl Alkyl Disulfide | Excellent | researchgate.net |

| Alkenylmagnesium Halide (R-CH=CH-SMgCl/Br) | Sulfur Source | 1-Alkenyl Alkyl Disulfide | Moderate | researchgate.net |

| 1-Alkenethiolate Anion | Iodine (I2) | Di-(1-alkenyl) Disulfide | Good | researchgate.net |

Stereoselective Synthesis and Isomerization Processes

The synthesis and isomerization of specific stereoisomers (E- and Z-) of this compound are crucial for studying their distinct properties. The isomerization of the allyl group to a propenyl group is a key transformation. This can be achieved by heating with a strong base. researchgate.netresearchgate.net For example, allyl n-hexyl sulfide (B99878) can be isomerized to n-hexyl propenyl sulfide by refluxing with alcoholic sodium ethoxide. researchgate.net Similarly, diallyl sulfide isomerizes to dipropenyl sulfide under these conditions. researchgate.net

For more controlled and highly stereoselective conversions, specific reagents are employed. Lithium diisopropylamide (LDA) has been shown to promote a virtually quantitative conversion of allylic ethers to (Z)-propenyl ethers with very high stereoselectivity. organic-chemistry.orgnih.gov This method is efficient at room temperature in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgnih.gov In contrast, using potassium tert-butoxide often requires heating and can result in a mixture of E- and Z-isomers. organic-chemistry.org The steric hindrance of the molecule can affect the rate of these isomerization reactions. organic-chemistry.orgnih.gov

Table 2: Comparison of Isomerization Reagents

| Reagent | Conditions | Selectivity | Outcome | Reference |

| Sodium Ethoxide | Refluxing in alcohol | Not specified | Isomerization of allyl to propenyl group | researchgate.net |

| Potassium Hydroxide (KOH) | High temperature | Not specified | Isomerization of allyl group | researchgate.net |

| Lithium Diisopropylamide (LDA) | Room temperature in THF | High (Z)-selectivity | Quantitative conversion to (Z)-propenyl group | organic-chemistry.orgnih.gov |

| Potassium tert-butoxide (tBuOK) | Heating required | Mixture of E/Z isomers | Isomerization of allyl group | organic-chemistry.org |

Chemical Disproportionation and Interconversion Pathways of Disulfides

Organosulfur disulfides are known to undergo disproportionation and interconversion reactions, particularly under thermal stress. The thermolysis of alkyl 1-propenyl disulfides, for example, results in a mixture of various sulfur-containing compounds. researchgate.net The products of such reactions typically include dialkyl disulfides, dialkyl trisulfides, alkyl and 1-alkenyl monosulfides, and thiophenes (e.g., 3,4-dimethylthiophene). researchgate.net

These transformations are characteristic of the complex chemistry of garlic and onion oils, where a variety of organosulfur compounds are formed from the initial enzymatic breakdown of precursors like alliin (B105686). researchgate.netfrontiersin.org Unstable intermediates like allicin (B1665233) rapidly decompose into a range of more stable polysulfides, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and mixed disulfides like this compound. researchgate.netmdpi.com This inherent reactivity leads to a dynamic equilibrium of various disulfide and polysulfide species.

Formation of Mixed Disulfide Conjugates

A significant aspect of the reactivity of this compound and related compounds is their ability to form mixed disulfide conjugates. This process, known as S-thiolation, involves a thiol-disulfide exchange reaction. nih.gov In this reaction, a thiol (R-SH) attacks the disulfide bond (R'-S-S-R'') to form a new, mixed disulfide (R'-S-S-R) and a new thiol (R''-SH).

This type of reaction is a fundamental aspect of the molecular action of garlic-derived organosulfur compounds. nih.gov The formation of mixed disulfides allows these compounds to interact with and modify cysteine residues in proteins, which is a key mechanism behind some of their biological effects.

Reactivity and Stability Considerations in Chemical Systems

The stability of this compound is influenced by the chemical properties of its constituent functional groups: the allyl group and the propenyl group attached to the disulfide linkage. The allyl group imparts a specific type of reactivity due to the stability of the corresponding allyl radical. fiveable.melibretexts.org Allyl radicals are stabilized by resonance, meaning the unpaired electron is delocalized over the three-carbon system. fiveable.melibretexts.orglibretexts.org This resonance stabilization makes the allyl radical more stable than a simple alkyl radical and facilitates reactions at the allylic position. fiveable.melibretexts.org

Analytical and Characterization Techniques for Allyl Prop 1 Enyl Disulfide

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like allyl prop-1-enyl disulfide. researchgate.netnih.govaua.grekb.eg This technique separates individual components from a complex mixture, which are then identified based on their unique mass spectra. In the context of Allium research, GC-MS is instrumental in profiling the diverse array of sulfur compounds that contribute to the characteristic aroma and flavor of these plants. researchgate.net

The identification of this compound is confirmed by comparing its mass spectrum with established libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). The mass spectrum of (E)-allyl prop-1-enyl disulfide, for instance, exhibits a characteristic fragmentation pattern with a top peak at an m/z of 41, a second highest at 45, and a third at 73. nih.gov

To enhance the sensitivity and efficiency of GC-MS analysis for volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is often employed as a sample preparation technique. nih.govekb.eg HS-SPME is a solvent-free method that involves the extraction and concentration of analytes from the headspace above a sample onto a coated fiber. nih.gov The optimization of HS-SPME parameters is crucial for achieving accurate and reproducible results.

Several factors can influence the extraction efficiency, including the type of fiber coating, extraction time and temperature, and sample matrix. For instance, in the analysis of volatile compounds in Chinese chive (Allium tuberosum), a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was found to be effective. mdpi.com The optimization process often involves a systematic evaluation of each parameter to determine the ideal conditions for maximizing the recovery of the target analytes. A study on Chinese chive determined the optimal conditions to be an equilibration time of 15 minutes at 70°C, followed by a 50-minute extraction with an 85 μm CAR/PDMS fiber. nih.gov

Table 1: Optimized HS-SPME-GC-MS Parameters for Volatile Compound Analysis in an Allium Species

| Parameter | Optimized Condition |

| Sample Weight | 1.5 g |

| Equilibration Temperature | 70 °C |

| Equilibration Time | 15 min |

| SPME Fiber | 85 μm CAR/PDMS |

| Extraction Time | 50 min |

| Desorption Time | 5 min |

This table is based on data from a study on Chinese chive and illustrates a typical set of optimized parameters for HS-SPME-GC-MS analysis of volatile compounds in Allium species. nih.gov

Quantitative analysis using GC-MS allows for the determination of the concentration of specific volatile sulfur compounds, including this compound, in Allium extracts. researchgate.netaua.gr This is typically achieved by using a flame ionization detector (FID) and comparing the peak areas of the analytes to those of known standards. aua.gr

Studies have successfully quantified various sulfur compounds in garlic and other Allium species. For example, the quantitative analysis of garlic oil has revealed the presence of diallyl disulfide and diallyl trisulfide as major components. semanticscholar.org The precise quantification of these compounds is essential for understanding the chemical composition and potential bioactivity of different Allium extracts.

High-Performance Liquid Chromatography (HPLC) for Precursor and Non-Volatile Metabolite Analysis

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile precursors and metabolites of sulfur compounds in Allium species. nih.govmdpi.com HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. mdpi.com

In the context of this compound, HPLC is crucial for analyzing its precursors, such as S-alk(en)yl-L-cysteine sulfoxides (alliin). researchgate.net The enzymatic breakdown of these precursors leads to the formation of volatile thiosulfinates, which then rearrange to form various disulfides. researchgate.net HPLC methods, often coupled with UV detection, allow for the identification and quantification of these important precursor molecules. mdpi.com Post-column derivatization techniques can also be employed to enhance the detection of specific sulfur-containing compounds. mdpi.com

Advanced Spectroscopic Characterization Techniques (e.g., NMR, High-Resolution Mass Spectrometry)

For the unambiguous structural elucidation of this compound and its isomers, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable. mdpi.com

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its precise structure. 1D NMR spectra, including 13C NMR, are available for reference in databases. nih.gov

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas.

Comparison of Extraction Methods and Their Impact on Compound Profile

The method used to extract volatile compounds from Allium species can significantly influence the resulting chemical profile, including the relative abundance of this compound. nih.govekb.eg Different extraction techniques can lead to variations in the types and quantities of compounds obtained.

Common extraction methods include:

Hydrodistillation (HD): A traditional method that involves boiling the plant material in water and collecting the volatile compounds from the condensed steam.

Steam Distillation: A similar process to hydrodistillation but with steam being passed through the plant material.

Solvent Extraction: Utilizes organic solvents to dissolve and extract the desired compounds.

Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, often carbon dioxide, as the extraction solvent.

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance the extraction process. ekb.eg

Studies have shown that the composition of garlic essential oil can vary depending on the extraction method used. For example, hydrodistillation and supercritical fluid extraction of garlic oil yielded similar high percentages of diallyl trisulfide and diallyl disulfide. ekb.eg In contrast, a direct extraction of onion with diethyl ether identified methyl propyl disulfide as the major component, while steam distillation of the same material yielded dipropyl disulfide as the predominant compound. researchgate.net The choice of extraction method is therefore a critical consideration in the analysis of Allium-derived sulfur compounds, as it directly impacts the final composition of the extract.

Mechanistic Research on the Biological Activities of Allyl Prop 1 Enyl Disulfide

In Vitro Anticancer Mechanisms in Cell Line Models

Histone Modification and Epigenetic Influences

Specific research detailing the mechanisms of allyl prop-1-enyl disulfide on histone modification and its direct epigenetic influences is not prominently available in the existing scientific literature based on the search results. While related organosulfur compounds, such as diallyl disulfide (DADS), have been investigated for their effects on histone acetylation, similar mechanistic studies focused solely on this compound are not sufficiently documented to provide a detailed summary.

Mechanisms of Anti-Angiogenic Activity

Detailed molecular mechanisms describing the anti-angiogenic activity of this compound are not specifically elucidated in the available research. Studies on analogous compounds from garlic, like diallyl disulfide (DADS) and diallyl trisulfide (DATS), have explored their potential to inhibit angiogenesis by down-regulating vascular endothelial growth factor (VEGF) expression and secretion. nih.govnih.gov However, dedicated research to determine if this compound acts through similar or different anti-angiogenic pathways has not been identified.

Anti-Inflammatory Molecular Mechanisms

Inhibition of Nitric Oxide (NO) Production

The precise mechanisms by which this compound may inhibit nitric oxide (NO) production as part of an anti-inflammatory response are not well-defined in current research. Investigations into other garlic-derived organosulfur compounds have shown various effects on NO pathways. For instance, some compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, a key enzyme in the production of NO during inflammation. nih.govnih.gov Others have been found to protect or modulate endothelial nitric oxide synthase (eNOS), which is involved in vascular health. nih.gov However, studies focusing specifically on the interaction of this compound with iNOS or other components of the NO signaling pathway are lacking.

Modulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α)

Direct evidence and mechanistic details on how this compound modulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are limited. Research on the broader category of garlic-derived compounds, particularly diallyl disulfide (DADS), indicates an ability to attenuate the production of pro-inflammatory cytokines, including TNF-α, in microglia and other cell types. nih.govnih.gov The proposed mechanisms for these related compounds often involve the inhibition of signaling pathways like nuclear factor-kappaB (NF-κB), but it remains to be specifically determined if this compound operates through a similar mechanism. nih.gov

Cellular Redox and Thiol Modulating Effects

This compound, as a sulfur-containing compound, is implicated in modulating the cellular redox environment, primarily through interactions with thiols. Organosulfur compounds can mediate thiol-disulfide exchange reactions with intracellular thiols like glutathione (B108866) (GSH) and cysteine residues on proteins. researchgate.net This interaction can lead to a shift in the cellular redox state and the reversible modification of protein function. researchgate.netnih.gov

Research has focused on the cysteine mixed-disulfide conjugates derived from 1-propenyl thiosulfinates, which are closely related to this compound. nih.gov These conjugates, specifically S-1-propenylmercaptocysteine (CySSPe), have been shown to modulate intracellular thiol redox status and suppress pro-inflammatory responses in murine macrophages. nih.gov The mechanism involves the inhibition of the NF-κB pathway, which is redox-sensitive. The ability of these conjugates to influence thiol redox status highlights a key mechanism of biological activity. nih.gov

Table 1: Effects of S-Alk(en)ylmercaptocysteine (CySSR) Conjugates on Cellular Thiol Redox Status

| Compound Conjugate | Description | Observed Effect on Thiol Redox Status |

| S-allylmercaptocysteine (CySSA) | Cysteine conjugate of allyl-thiosulfinate. | Modulates intracellular thiol status. nih.gov |

| S-1-propenylmercaptocysteine (CySSPe) | Cysteine conjugate of 1-propenyl-thiosulfinate. | Modulates intracellular thiol status. nih.gov |

| S-methylmercaptocysteine (CySSMe) | Cysteine conjugate of methyl-thiosulfinate. | Modulates intracellular thiol status. nih.gov |

This table is based on data for cysteine conjugates of thiosulfinates, which are precursors and related derivatives of this compound.

Antimicrobial Action Mechanisms (In Vitro Studies)

The antimicrobial properties of essential oils from Allium species like garlic and onion are well-recognized, with organosulfur compounds being major contributors. While oils containing this compound exhibit antimicrobial activity, the specific mechanisms of this individual compound are not extensively detailed. researchgate.net

Research comparing garlic oil, rich in diallyl sulfides, and leek oil, containing dipropyl sulfides, suggests that the presence of the allyl group is fundamental for significant antimicrobial activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. sigmaaldrich.cnnih.gov The general mechanism for related allyl sulfides involves inducing oxidative stress and reacting with thiol-containing enzymes, such as glutathione S-transferase, which can disrupt bacterial metabolism and integrity. researchgate.netnih.gov Studies on compounds like allyl methyl disulfide have shown they can damage the bacterial cell surface and membrane, leading to the leakage of cellular components. researchgate.net However, it is important to note that these mechanisms have been established for related sulfides, and further research is needed to confirm the specific molecular interactions and targets of this compound.

Table 2: In Vitro Antibacterial Activity of Related Allyl Sulfides

| Compound | Target Microorganism | Observed Effect | Potential Mechanism |

| Diallyl Disulfide (DADS) | S. aureus, P. aeruginosa, E. coli | Inhibition of growth. nih.gov | Presence of allyl group is critical for activity. nih.gov |

| Diallyl Sulfide (B99878) (DAS) | Aggregatibacter actinomycetemcomitans | Inhibition of growth and biofilm. nih.gov | Inhibition of glutathione S-transferase (GST) activity. nih.gov |

| Allyl Methyl Disulfide | E. coli O157:H7 | Damage to cell surface and membrane. researchgate.net | Leakage of nucleic acids and reduced ATPase activity. researchgate.net |

This table provides context from closely related compounds, as specific mechanistic data for this compound is limited.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on “this compound” that strictly adheres to the detailed outline provided.

The majority of research on the biological activities of garlic-derived organosulfur compounds focuses on more abundant or stable molecules such as allicin (B1665233), diallyl disulfide (DADS), diallyl trisulfide (DATS), and S-allyl cysteine (SAC). While these related compounds have been studied for their antimicrobial, neuroprotective, and enzyme-modulating effects, specific mechanistic studies on this compound are largely absent from the current body of scientific literature.

Therefore, providing detailed, evidence-based content for each specified subsection for this particular compound is not possible without resorting to speculation or inaccurately extrapolating data from other molecules, which would violate the core requirements of scientific accuracy and strict adherence to the subject compound. A breakdown of the information gap for each section is as follows:

Enzyme Modulation and Inhibition Studies:Specific enzyme inhibition profiles and modulation studies for this compound have not been published.

Due to these significant gaps in the primary research literature, generating the requested article would not meet the required standards of scientific rigor and specificity.

Induction of Phase II Detoxification Enzymes

The induction of Phase II detoxification enzymes is a critical mechanism for cellular protection against oxidative stress and xenobiotics. Research into related organosulfur compounds, particularly ajoene (B124975), has elucidated a key pathway for this activity.

The primary mechanism involves the activation of the Nuclear factor erythroid-2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is sequestered in the cytoplasm. However, compounds like ajoene can trigger its activation. This leads to the increased expression of several cytoprotective genes that contain the antioxidant response element (ARE) in their promoter regions. nih.gov

Key Phase II enzymes induced through this pathway include:

Glutamate-cysteine ligase (GCL): This is the rate-limiting enzyme in the synthesis of glutathione (GSH), a major cellular antioxidant. Studies have shown that ajoene treatment activates Nrf2, leading to its increased phosphorylation and accumulation in the nucleus. nih.gov This, in turn, enhances the transcription of GCL, boosting cellular GSH levels and protecting cells from oxidative injury. nih.gov The activation of Nrf2 by ajoene has been linked to the protein kinase C-delta (PKCδ) signaling pathway. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme detoxifies quinones, preventing them from participating in redox cycling and generating reactive oxygen species. isciii.es The induction of NQO1 is a hallmark of Nrf2 activation. isciii.esnih.gov

The activation of the Nrf2-ARE pathway represents a significant adaptive response to cellular stress, and the ability of garlic-derived compounds to stimulate this pathway is a central focus of mechanistic research.

Table 1: Research Findings on Phase II Enzyme Induction by Ajoene

| Compound | Target Pathway | Induced Enzymes | Cellular Outcome |

|---|---|---|---|

| Ajoene | Nrf2-ARE | Glutamate-cysteine ligase (GCL) | Increased glutathione (GSH) synthesis, protection from oxidative stress nih.gov |

| Ajoene | Nrf2-ARE | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxification of quinones isciii.es |

Inhibition of Sterol Synthesis Enzymes

Organosulfur compounds from garlic have been investigated for their ability to interfere with the biosynthesis of cholesterol. Research on ajoene demonstrates a concentration-dependent inhibition of this metabolic pathway in liver cells. nih.gov

The inhibitory actions occur at multiple points in the sterol synthesis pathway:

HMG-CoA Reductase: At lower concentrations, ajoene has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key rate-limiting enzyme early in the pathway. nih.govnih.gov

Lanosterol (B1674476) 14α-demethylase: At higher concentrations, ajoene inhibits later stages of cholesterol synthesis. nih.gov This results in the accumulation of sterol precursors, such as lanosterol, indicating that a primary target is the enzyme lanosterol 14α-demethylase, which is a member of the cytochrome P450 family (CYP51A1). nih.gov

While the prompt specifically mentions 4α-methyl oxidase as an example, studies on the related compound diallyl disulfide have pointed to this enzyme as a principal site of inhibition. researchgate.net The accumulation of substrates like 4,4'-dimethylzymosterol in cells treated with garlic extracts suggests that compounds containing an allyl-disulfide group are likely responsible for inhibiting sterol 4α-methyl oxidase. researchgate.net

Table 2: Research Findings on Sterol Synthesis Inhibition

| Compound | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| Ajoene | HMG-CoA Reductase, Lanosterol 14α-demethylase | Inhibition of cholesterol biosynthesis; accumulation of lanosterol | nih.gov |

| Diallyl disulfide | Sterol 4α-methyl oxidase | Inhibition of cholesterol biosynthesis; accumulation of methylsterols | researchgate.net |

Interactions with Cytochrome P450 Enzymes

The interaction of organosulfur compounds with Cytochrome P450 (CYP) enzymes is a significant area of study, as these enzymes are crucial for metabolizing both foreign compounds (xenobiotics) and endogenous substances.

Specific mechanistic research on the direct interaction of this compound with cytochrome P450 enzymes, particularly CYP2E1, is not extensively detailed in the current scientific literature. However, studies on structurally similar allyl sulfides found in garlic have consistently demonstrated inhibitory effects on CYP2E1. For instance, administration of diallyl sulfide (DAS) and diallyl disulfide (DADS) has been shown to decrease the protein levels of hepatic CYP2E1. nih.gov This inhibition is believed to be a key part of their chemoprotective activity, as CYP2E1 is responsible for activating certain procarcinogens. phcogrev.com

Structure Activity Relationship Sar Studies of Allyl Prop 1 Enyl Disulfide and Analogues

Elucidating Key Structural Determinants for Observed Bioactivities

The bioactivity of allyl prop-1-enyl disulfide and its analogues is determined by several key structural features: the nature of the alkyl/alkenyl groups, the position of double bonds within these groups, and the length of the polysulfide chain. SAR studies on a variety of related compounds have highlighted the importance of these elements.

The Alkenyl Groups (Allyl vs. Prop-1-enyl): The presence and position of carbon-carbon double bonds are critical. The allyl group (CH₂=CH-CH₂-) and the prop-1-enyl group (CH₃-CH=CH-) confer different properties to the disulfide.

Allyl Group: Compounds containing allyl groups, such as diallyl disulfide (DADS), are potent inducers of phase II detoxification enzymes like glutathione (B108866) S-transferases (GST). nih.govnih.gov This activity is crucial for their chemopreventive effects. The allyl group is considered a key pharmacophore, responsible for interactions with cellular targets. nih.govresearchgate.net

Prop-1-enyl Group: The isomeric prop-1-enyl group also contributes to bioactivity, though it may be less potent in some aspects compared to the allyl group. For instance, dipropenyl disulfide was found to be much less active than DADS in inducing certain enzymes. nih.gov However, dipropenyl sulfide (B99878) was noted to be very active, suggesting the interplay between the alkenyl group and the sulfur linkage is complex. nih.gov The stereochemistry of the propenyl group (E- or Z-isomer) can also influence activity.

Symmetry and Asymmetry: this compound is an asymmetric disulfide. Studies on various asymmetric disulfides suggest that this asymmetry can be a crucial factor in their biological effects, including antimicrobial and cytotoxic activities. mdpi.comusf.edu The different electronic and steric properties of the allyl and prop-1-enyl groups can modulate the reactivity of the disulfide bond and its interaction with biological targets.

The Polysulfide Chain (-S-S-): The number of sulfur atoms in the chain significantly impacts bioactivity.

Disulfides vs. Trisulfides: Diallyl trisulfide (DATS) is often found to be more potent than diallyl disulfide (DADS) in anticancer activities, including the induction of cell cycle arrest and apoptosis. nih.govnih.gov This suggests that increasing the number of sulfur atoms enhances certain biological effects.

Disulfides vs. Monosulfides: Diallyl disulfide (DADS) is a more potent inducer of GST than diallyl sulfide (DAS), indicating that the disulfide bond itself is a key determinant of this specific activity. nih.govnih.gov

The combination of an allyl group on one side and a prop-1-enyl group on the other in this compound suggests a unique activity profile, blending the characteristics conferred by each group.

Table 1: SAR Findings from Analogues of this compound

| Structural Feature | Observation from Analogues | Implication for Bioactivity | Key Analogues Studied |

|---|---|---|---|

| Alkenyl Group (C=C bond) | Presence of allyl groups is critical for high activity in inducing GST enzymes compared to saturated propyl groups. nih.gov | Unsaturation is essential for potent chemopreventive activity. | Diallyl disulfide (DADS), Dipropyl disulfide (DPDS) |

| Position of Double Bond | Dipropenyl disulfide (prop-1-enyl) is less active than DADS (allyl) in enzyme induction. nih.gov | The allyl isomer appears more effective for certain activities than the propenyl isomer. | Diallyl disulfide, Dipropenyl disulfide |

| Sulfur Chain Length | Trisulfides (DATS) are often more potent anticancer agents than disulfides (DADS). Disulfides are more potent than monosulfides (DAS). nih.govresearchgate.net | Longer sulfur chains can enhance bioactivity. The disulfide bond is superior to a monosulfide link. | Diallyl sulfide (DAS), Diallyl disulfide (DADS), Diallyl trisulfide (DATS) |

Importance of the Disulfide Bond for Biological Activities

The disulfide bond (-S-S-) is not merely a linker but is the central functional group, or pharmacophore, in many organosulfur compounds. researchgate.net Its importance is multifaceted, contributing to the molecule's reactivity, stability, and ability to interact with biological systems.

The disulfide bond is a reactive moiety that can readily undergo thiol-disulfide exchange reactions with cysteine residues in proteins and other cellular thiols like glutathione. researchgate.netresearchgate.net This interaction is believed to be a primary mechanism for the biological effects of these compounds. By modifying critical protein thiols, disulfides can alter protein structure and function, leading to downstream effects such as:

Enzyme Inhibition/Activation: Modulation of enzyme activity is a key outcome. For example, organosulfur compounds can modulate the activity of detoxification enzymes. nih.govnih.gov

Alteration of Redox Status: Reaction with glutathione can deplete cellular antioxidant reserves, inducing oxidative stress, which can selectively trigger apoptosis in cancer cells. researchgate.net

Modulation of Signaling Pathways: S-thiolation of specific proteins in signaling cascades, such as NF-κB, can inhibit inflammatory responses. nih.gov

The strength and reactivity of the disulfide bond are modulated by the attached alkenyl groups. The electron-withdrawing or -donating properties of the allyl and prop-1-enyl groups influence the electrophilicity of the sulfur atoms, fine-tuning the molecule's ability to react with cellular nucleophiles. Studies comparing diallyl disulfide to analogues where the disulfide bond is replaced by an alkyl chain have demonstrated that the disulfide linkage is essential for maximal biological activity, such as the induction of GST expression. nih.gov

Design and Synthesis of Bioactive Analogues for SAR Elucidation

Strategies for Analogue Design:

Varying the Alkenyl/Alkyl Groups: Symmetrical and asymmetrical disulfides are synthesized with different substituents (e.g., methyl, propyl, propenyl, allyl) to probe the effect of chain length, branching, and unsaturation. nih.gov

Modifying the Polysulfide Bridge: Analogues with one (monosulfide), three (trisulfide), or more sulfur atoms are created to understand the role of the sulfur chain length. researchgate.net

Introducing Other Functional Groups: Heterocyclic or aromatic groups can be attached to the disulfide core to explore new interactions with biological targets and improve properties like solubility or stability. mdpi.com

Synthetic Approaches: The synthesis of asymmetric disulfides like this compound can be achieved through several chemical routes. A common method involves the reaction of a thiol or its salt with a thiosulfonate. For example, sodium 1-propenethiolate can be reacted with an S-allyl alkanethiosulfonate to yield the desired asymmetric disulfide. researchgate.net Oxidation of a mixture of corresponding thiols can also produce a statistical mixture of symmetric and asymmetric disulfides from which the target compound can be isolated. Iterative synthesis and biological testing of these carefully designed analogues allow researchers to build a comprehensive map of the structure-activity relationships. nih.govnih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

In modern drug discovery, computational methods are indispensable for predicting SAR and guiding the design of new analogues, saving significant time and resources. biointerfaceresearch.com

Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as this compound, and a target protein. biointerfaceresearch.com By predicting the binding pose and energy, docking studies can help identify likely biological targets and explain why certain structural features enhance activity. For instance, docking has been used to study how organosulfur compounds from garlic interact with target proteins like the estrogen receptor. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate variations in the chemical structure of a group of compounds with changes in their measured biological activity. By calculating various molecular descriptors (e.g., electronic properties, size, hydrophobicity) for a series of disulfide analogues, researchers can build a predictive model. This model can then be used to estimate the activity of novel, unsynthesized compounds, helping to prioritize which analogues to synthesize and test.

These computational tools allow for the virtual screening of large libraries of potential analogues and provide mechanistic insights into how structural modifications influence interactions at the molecular level. For a molecule like this compound, these methods can help dissect the distinct roles of the allyl and prop-1-enyl moieties and the disulfide bridge in binding to specific protein targets.

Ecological and Biotechnological Research Applications of Allyl Prop 1 Enyl Disulfide

Role in Plant Defense Mechanisms and Phytochemical Ecology of Allium species

Allyl prop-1-enyl disulfide is a significant organosulfur compound within the complex chemical arsenal of Allium species, such as onions and garlic. Its formation is a direct result of the plant's sophisticated defense mechanism, which is activated upon tissue damage. In intact plant cells, the precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are sequestered separately from the enzyme alliinase. The principal precursor for the "prop-1-enyl" portion of the molecule is S-(1-propenyl)cysteine sulfoxide (B87167), also known as isoalliin (B1237514) researchgate.netnih.gov.

When the plant's tissue is disrupted by herbivores, pathogens, or mechanical damage, the cellular compartmentalization is breached. This allows alliinase to come into contact with the ACSOs. The enzyme rapidly cleaves the precursors, leading to the formation of unstable sulfenic acids, including 1-propenyl sulfenic acid researchgate.netnih.gov. These intermediates then undergo a series of spontaneous rearrangement and condensation reactions to produce a variety of volatile thiosulfinates and other sulfur compounds bohrium.comsabraojournal.org. This compound is one of the resulting stable compounds formed from these reactions, contributing to the plant's chemical defense shield sysrevpharm.orguaeu.ac.ae.

This biochemical response serves as a potent deterrent. The pungent and reactive sulfur compounds can repel insects and other herbivores, and they also exhibit antimicrobial properties, protecting the damaged plant tissue from opportunistic infections by bacteria and fungi sabraojournal.orgfrontiersin.org. The production of these volatile disulfides is a key element of the phytochemical ecology of Allium plants, enabling these physically vulnerable herbaceous plants to defend themselves effectively against a range of biotic stresses frontiersin.org.

Table 1: Formation Pathway of this compound in Allium Species

| Step | Compound/Enzyme | Role |

|---|---|---|

| 1. Precursors | S-(1-propenyl)cysteine sulfoxide (Isoalliin) & S-allyl-L-cysteine sulfoxide (Alliin) | Stable, non-volatile sulfur-containing amino acids stored in the cell cytoplasm researchgate.netnih.gov. |

| 2. Enzyme | Alliinase | An enzyme stored in the plant's vacuoles, released upon cell damage sabraojournal.org. |

| 3. Activation | Tissue Disruption | Mechanical damage (e.g., cutting, chewing) mixes precursors with alliinase. |

| 4. Intermediates | 1-Propenyl sulfenic acid & Allyl sulfenic acid | Highly reactive compounds formed by the enzymatic cleavage of ACSOs nih.gov. |

| 5. Condensation | Spontaneous Reaction | Sulfenic acids condense and rearrange to form various thiosulfinates and disulfides. |

| 6. Final Product | this compound | A volatile organosulfur compound contributing to the plant's defense sysrevpharm.org. |

Functional Ingredient Research in Food Science and Flavor Chemistry

In the realms of food science and flavor chemistry, this compound is recognized as a crucial contributor to the characteristic aroma and taste of Allium vegetables, particularly onion (Allium cepa) sabraojournal.orgwikipedia.org. It is one of the major volatile components found in onion oil wikipedia.org. The compound's potent, pungent, and sulfurous odor is a defining feature of the flavor profile of many dishes.

Research into its organoleptic properties has characterized it as having a strong onion and garlic-like aroma with metallic nuances thegoodscentscompany.com. Its taste profile is similarly described as resembling green onion and garlic, with meaty undertones at very low concentrations thegoodscentscompany.com. The thermal processing of Allium vegetables significantly alters the concentration of this volatile compound. Cooking causes this compound to evaporate, which reduces the sharp pungency of the raw vegetable and contributes to the development of a sweeter, milder flavor wikipedia.org.

Due to its potent flavor-imparting properties, this compound is utilized as a functional ingredient in the food industry. It is recognized as an artificial flavor for food use, added to a variety of savory products to impart or enhance an onion or garlic-like character researchgate.netnih.gov. Its application allows food manufacturers to standardize flavors and replicate the desired taste profile in processed foods such as soups, sauces, meats, and snack foods thegoodscentscompany.com.

Table 2: Organoleptic Profile of this compound

| Attribute | Description |

|---|---|

| Appearance | Pale-yellow liquid wikipedia.org. |

| Odor | Strong, pungent, irritating, onion-like, and garlic-like sabraojournal.orgwikipedia.orgthegoodscentscompany.com. |

| Taste | Described as green onion and garlic-like with meaty nuances at low concentrations (e.g., 2.00 ppm) thegoodscentscompany.com. |

| Flavor Class | Alliaceous thegoodscentscompany.com. |

Potential as a Biochemical Marker for Allium Post-Harvest Quality Assessment

The quality of Allium bulbs, such as onions, during post-harvest storage is a significant concern for the agricultural industry. Quality degradation can manifest as sprouting, rotting, physiological weight loss, and changes in chemical composition, including flavor and pungency arccjournals.comresearchgate.net. Key indicators of quality currently include measurements of dry matter content, sugar profiles, and total pungency, often measured as enzymatically produced pyruvic acid arccjournals.comactahort.org. However, these methods can be destructive and may not fully capture the nuanced changes in flavor profile over time.

There is emerging interest in using specific volatile organic compounds (VOCs) as non-destructive biochemical markers for quality assessment. This compound, as a key flavor compound, holds potential in this area. The stability of its precursors is known to change during storage. For instance, research on garlic has shown that related precursor compounds decrease markedly during storage, which in turn leads to a significant increase in the formation of trans-1-propenyl-containing thiosulfinates upon homogenization researchgate.net.

| Hormonal Balance (Abscisic Acid) | Abscisic acid levels change, influencing dormancy and sprouting arccjournals.com. | Loss of dormancy leads to sprouting and quality loss. | Alterations in the sulfur metabolism pathway could be linked to the physiological shifts that occur with dormancy break. |

Q & A

Q. How can researchers quantify Allyl prop-1-enyl disulfide in plant matrices like Allium species?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification due to its sensitivity in detecting volatile sulfur compounds. For example, onion oil extracts analyzed via GC-MS identified Allyl propyl disulfide (a structural analog) as a major component . Surface-enhanced Raman spectroscopy (SERS) combined with headspace sampling allows direct, rapid detection of volatile organic compounds (VOCs) like diallyl disulfide in fresh plant tissues without extraction, enabling real-time analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Safety data sheets (SDS) recommend using personal protective equipment (P3 respirators, gloves) and ensuring proper ventilation to avoid inhalation or skin contact. Immediate decontamination of spills with absorbent materials and isolation of the area are essential . Storage should adhere to fire safety standards, as disulfides are often flammable .

Q. How can extraction efficiency of this compound from natural sources be optimized?

Methodological Answer: Agricultural practices such as organic fertilizer application significantly increase sulfur-containing compounds in Allium species. For instance, poultry manure (5 t ha⁻¹) enhanced Allyl propyl disulfide content in onion bulbs by 41.9% compared to controls, likely due to elevated sulfur availability . Steam distillation parameters (e.g., temperature, duration) should also be optimized using response surface methodology to maximize yield .

Q. What analytical techniques validate the structural identity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. The National Institute of Standards and Technology (NIST) provides reference spectral data (e.g., InChIKey, CAS registry) for disulfides, enabling cross-validation of synthetic or isolated compounds .

Advanced Research Questions

Q. How can experimental models elucidate the chemopreventive mechanisms of this compound?

Methodological Answer: In vivo studies using benzo[a]pyrene-induced carcinogenesis models have shown that diallyl disulfide (DADS) upregulates phase II detoxification genes like Gstp1. Researchers should design time-course experiments (e.g., 6–12-hour intervals) to track gene expression via qPCR or RNA sequencing, correlating bioactivity with metabolic pathways .

Q. What strategies resolve contradictions between reported bioactivity and toxicity of this compound?

Methodological Answer: Dose-response studies and mechanistic toxicology assays (e.g., Ames test, micronucleus assay) are critical. For example, while Allium compounds exhibit anticancer properties, their thiol-reactive nature may cause cytotoxicity at high doses. Comparative analyses of cell viability (MTT assay) and oxidative stress markers (e.g., glutathione levels) can delineate therapeutic vs. toxic thresholds .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound analogs?

Methodological Answer: Systematic modification of the disulfide chain and allyl/propenyl groups (e.g., substituting methyl or propyl moieties) can assess bioactivity dependencies. Studies on DADS analogs revealed that both the disulfide bridge and allyl groups are essential for inducing Gstp1 expression, guiding synthetic efforts toward optimized derivatives .

Q. What methodologies assess the antioxidant vs. pro-oxidant duality of this compound?

Methodological Answer: Lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) and hydroxyl radical scavenging tests differentiate antioxidant effects. For instance, Allyl disulfide terminates lipid peroxidation but lacks hydroxyl scavenging activity, unlike alliin or allyl cysteine. Redox profiling via electron paramagnetic resonance (EPR) can further clarify dual behavior .

Q. How can in silico models predict the molecular interactions of this compound with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with proteins like glutathione S-transferase (GST). Virtual screening of disulfide analogs against cancer-related targets (e.g., NF-κB, COX-2) may prioritize candidates for experimental validation .

Q. What synthetic routes are effective for producing this compound with high purity?

Methodological Answer: A "2+2" glycosylation strategy, adapted from oligosaccharide synthesis, employs iridium-catalyzed isomerization of allyl groups to prop-1-enyl donors. For example, [Ir(COD)(PMePh₂)₂]PF₆ catalyzes allyl-to-propenyl conversion, enabling efficient disulfide bond formation with >78% yield in model systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.